1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a pyrimidine ring and a thiophene ring connected via an ethyl and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Pyrimidine Intermediate: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Formation of the Thiophene Intermediate: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reaction: The pyrimidine and thiophene intermediates are then coupled using an ethyl linker, typically through a nucleophilic substitution reaction.
Urea Formation: The final step involves the formation of the urea linkage by reacting the coupled intermediate with an isocyanate or a carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The urea linkage can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may act by:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibiting key signaling pathways involved in disease progression, such as the MAPK or PI3K pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Pyrimidin-5-yl)ethyl)-3-(furan-2-ylmethyl)urea: Similar structure but with a furan ring instead of a thiophene ring.
1-(2-(Pyrimidin-5-yl)ethyl)-3-(benzyl)urea: Similar structure but with a benzyl group instead of a thiophene ring.
Uniqueness
1-(2-(Pyrimidin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both pyrimidine and thiophene rings, which can impart distinct electronic and steric properties
Properties
IUPAC Name |
1-(2-pyrimidin-5-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(16-8-11-2-1-5-18-11)15-4-3-10-6-13-9-14-7-10/h1-2,5-7,9H,3-4,8H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVKRKWMCFPECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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